(2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid
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Overview
Description
ADDA is a non-proteinogenic amino acid found in toxins made by cyanobacteria.
Scientific Research Applications
Synthesis and Structural Analysis
- This compound, commonly referred to as Adda, is integral in the synthesis of microcystins and nodularin. Research has been conducted on the stereocontrolled synthesis of Adda, focusing on deriving the 2S and 3S centers from D-aspartic acid (Beatty, Jennings-White, & Avery, 1992).
Impact on Protein Phosphatases
- Adda has been identified as playing a critical role in the inhibition of protein phosphatases 1 and 2A, as evidenced by its consistent orientation in cyclic peptides of the okadaic acid class (Taylor, Quinn, McCullock, Nishiwaki-Matsushima, & Fujiki, 1992).
Analytical Chemistry Applications
- The unique structure of Adda has been utilized in developing methods for the analysis of microcystins in various biological and environmental samples. Techniques like Lemieux oxidation-GC/MS exploit the distinctive nature of Adda for detecting microcystins in salmon liver and crab larvae (Williams et al., 1997).
Methodological Development in Chemistry
- Research has also focused on the enantiospecific synthesis of Adda. This includes the development of novel one-pot transformations for the efficient formation of beta-amino acids, highlighting Adda's relevance in advancing synthetic methodologies (Pearson, Rinehart, Sugano, & Costerison, 2000).
Environmental and Toxicological Studies
- The compound has been significantly featured in studies related to environmental and toxicological aspects, particularly in understanding the behavior and impact of cyanobacterial toxins. Techniques have been developed for rapid quantification of microcystins in cyanobacterial samples, leveraging the unique characteristics of Adda (Wu et al., 2009).
properties
CAS RN |
126456-06-2 |
---|---|
Product Name |
(2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid |
Molecular Formula |
C20H29NO3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid |
InChI |
InChI=1S/C20H29NO3/c1-14(10-11-18(21)16(3)20(22)23)12-15(2)19(24-4)13-17-8-6-5-7-9-17/h5-12,15-16,18-19H,13,21H2,1-4H3,(H,22,23)/b11-10+,14-12+/t15-,16-,18-,19-/m0/s1 |
InChI Key |
HJVCHYDYCYBBQX-HLTLHRPFSA-N |
Isomeric SMILES |
C[C@@H](/C=C(\C)/C=C/[C@@H]([C@H](C)C(=O)O)N)[C@H](CC1=CC=CC=C1)OC |
SMILES |
CC(C=C(C)C=CC(C(C)C(=O)O)N)C(CC1=CC=CC=C1)OC |
Canonical SMILES |
CC(C=C(C)C=CC(C(C)C(=O)O)N)C(CC1=CC=CC=C1)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ADDA; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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